N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a cyclopropane carboxamide moiety attached to a benzothiazole ring, which is further substituted with two methyl groups at the 4 and 5 positions.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.
Mode of Action
It is known that benzothiazole derivatives can inhibit the growth of microorganisms by interfering with their metabolic processes
Biochemical Pathways
Benzothiazole derivatives have been reported to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These pathways play crucial roles in immune response and neurotransmission, respectively.
Result of Action
Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that this compound may also have antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the reaction of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Methyl Groups: The 4 and 5 positions of the benzothiazole ring are methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Cyclopropanecarboxamide Formation: The cyclopropane carboxamide moiety is introduced by reacting the methylated benzothiazole with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-tubercular, and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4,5-dimethylbenzo[d]thiazol-2-amine: Another benzothiazole derivative with similar structural features.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Compounds with anti-inflammatory properties.
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of a cyclopropane carboxamide moiety
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-3-6-10-11(8(7)2)14-13(17-10)15-12(16)9-4-5-9/h3,6,9H,4-5H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPGQXFBHXYTTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321537 | |
Record name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677880 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
864860-81-1 | |
Record name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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